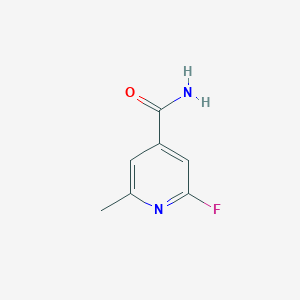
2-Fluoro-6-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-methylpyridine-4-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the sixth position, and a carboxamide group at the fourth position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the addition of a carboxamide group. One common method involves the fluorination of 6-methylpyridine, followed by the conversion of the resulting 2-fluoro-6-methylpyridine to the carboxamide derivative. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The subsequent steps involve the conversion to the carboxamide derivative using standard amide formation reactions, typically involving the use of reagents such as ammonia or amines under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-methylpyridine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carboxamide group.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Applications De Recherche Scientifique
2-Fluoro-6-methylpyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine-4-carboxamide: Lacks the methyl group at the sixth position.
6-Methylpyridine-4-carboxamide: Lacks the fluorine atom at the second position.
2-Fluoro-6-methylpyridine: Lacks the carboxamide group at the fourth position.
Uniqueness
2-Fluoro-6-methylpyridine-4-carboxamide is unique due to the combined presence of the fluorine atom, methyl group, and carboxamide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H7FN2O |
|---|---|
Poids moléculaire |
154.14 g/mol |
Nom IUPAC |
2-fluoro-6-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) |
Clé InChI |
NHHYOMLKWGUJNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


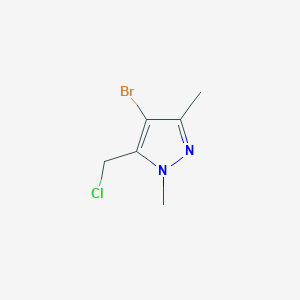
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
![3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328321.png)


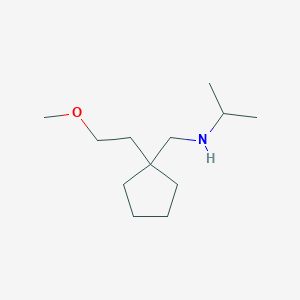

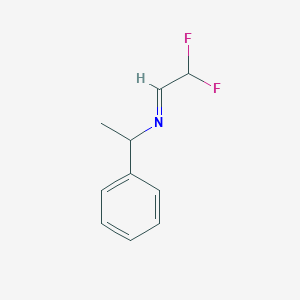
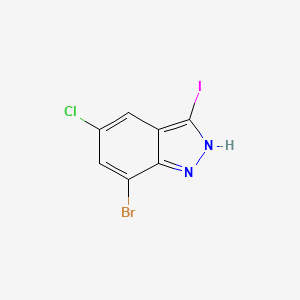



![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)

